molecular formula C9H15N3O2 B13745970 1-(Piperidine-1-carbonyl)imidazolidin-2-one CAS No. 41730-93-2

1-(Piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B13745970
CAS No.: 41730-93-2
M. Wt: 197.23 g/mol
InChI Key: BIQCDDSVUJCAPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both piperidine and imidazolidinone moieties. This compound is of significant interest due to its potential applications in pharmaceuticals, organic synthesis, and material science. The imidazolidinone ring is a five-membered ring containing two nitrogen atoms and a carbonyl group, while the piperidine ring is a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidine-1-carbonyl)imidazolidin-2-one can be synthesized through various methods. One common approach involves the reaction of piperidine with imidazolidin-2-one in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, often requiring a temperature range of 50-100°C and a reaction time of several hours. Catalysts such as Lewis acids or transition metal complexes can be employed to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. Additionally, solvent-free or green chemistry approaches may be adopted to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(Piperidine-1-carbonyl)imidazolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the active site, preventing substrate binding. The molecular pathways involved depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of piperidine and imidazolidinone rings, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

CAS No.

41730-93-2

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

1-(piperidine-1-carbonyl)imidazolidin-2-one

InChI

InChI=1S/C9H15N3O2/c13-8-10-4-7-12(8)9(14)11-5-2-1-3-6-11/h1-7H2,(H,10,13)

InChI Key

BIQCDDSVUJCAPM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)N2CCNC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.